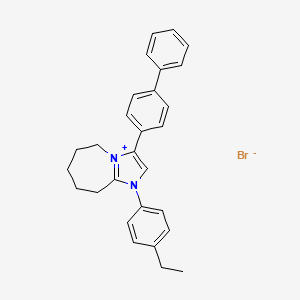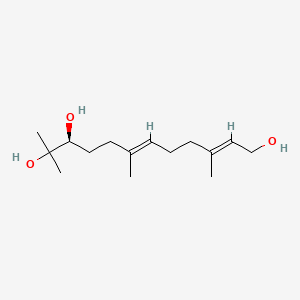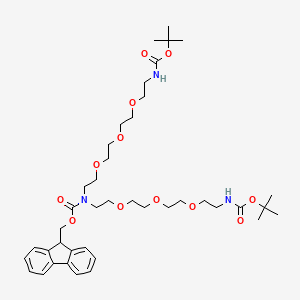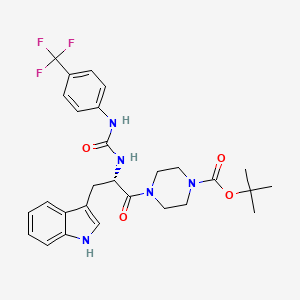
GRPR antagonist-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GRPR antagonist-2 is a potent gastrin-releasing peptide receptor antagonist. Gastrin-releasing peptide receptors are a type of G-protein coupled receptor that binds to gastrin-releasing peptide. These receptors are highly expressed in various cancers, including prostate, breast, lung, and gastrointestinal cancers. This compound has shown significant anticancer activity by inhibiting the proliferation of cancer cells .
Vorbereitungsmethoden
The preparation of GRPR antagonist-2 involves several synthetic routes and reaction conditions. One common method includes the use of gluconic acid sodium salt, ethylenediaminetetraacetic acid, and stannous chloride in a one-pot single-step radiolabeling process with technetium-99m . This method ensures high radiochemical yields and high molar activities. Industrial production methods may involve similar processes but on a larger scale, ensuring sterility and labeling efficacy for clinical applications .
Analyse Chemischer Reaktionen
GRPR antagonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include gluconic acid, ethylenediaminetetraacetic acid, and stannous chloride . The major products formed from these reactions are radiolabeled compounds that bind specifically to gastrin-releasing peptide receptors, allowing for targeted imaging and therapy .
Wissenschaftliche Forschungsanwendungen
GRPR antagonist-2 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of radiolabeled compounds for imaging and therapy. In biology, it helps in studying the role of gastrin-releasing peptide receptors in various physiological processes. In medicine, this compound is used for the diagnosis and treatment of cancers, particularly prostate cancer . It is also used in industry for the development of new diagnostic and therapeutic agents .
Wirkmechanismus
GRPR antagonist-2 exerts its effects by binding to gastrin-releasing peptide receptors, thereby inhibiting the signaling pathways activated by these receptors. The primary signaling cascade involves the activation of phospholipase C, resulting in intracellular calcium changes, the production of diacylglycerol, and the activation of protein kinase C . These effects are achieved through coupling with heterotrimeric G proteins of the Gq/11 and G12/13 families . By inhibiting these pathways, this compound effectively reduces cancer cell proliferation and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
GRPR antagonist-2 can be compared with other similar compounds such as RM2 and AMTG. These compounds also target gastrin-releasing peptide receptors and have shown high affinity and specificity . this compound stands out due to its improved metabolic stability and higher in vivo stability . Other similar compounds include Lu-RM2, Lu-Hse7-RM2, Lu-Cit7-RM2, and Lu-Bta8-RM2, which have varying degrees of GRPR affinity and stability .
Eigenschaften
Molekularformel |
C28H32F3N5O4 |
|---|---|
Molekulargewicht |
559.6 g/mol |
IUPAC-Name |
tert-butyl 4-[(2S)-3-(1H-indol-3-yl)-2-[[4-(trifluoromethyl)phenyl]carbamoylamino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H32F3N5O4/c1-27(2,3)40-26(39)36-14-12-35(13-15-36)24(37)23(16-18-17-32-22-7-5-4-6-21(18)22)34-25(38)33-20-10-8-19(9-11-20)28(29,30)31/h4-11,17,23,32H,12-16H2,1-3H3,(H2,33,34,38)/t23-/m0/s1 |
InChI-Schlüssel |
WTVXQEPXYFGAJP-QHCPKHFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



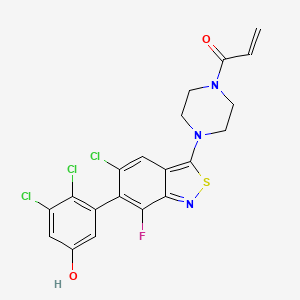
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
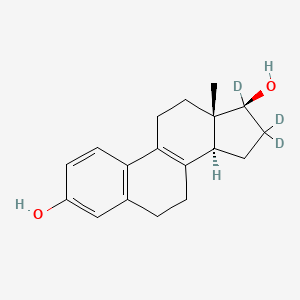
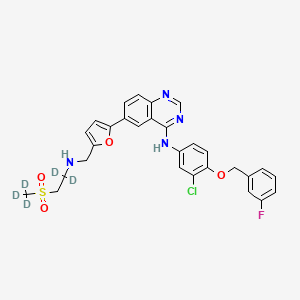
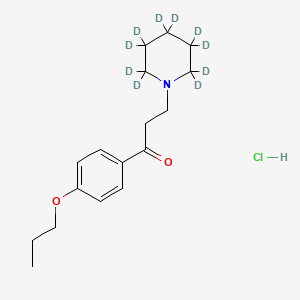
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
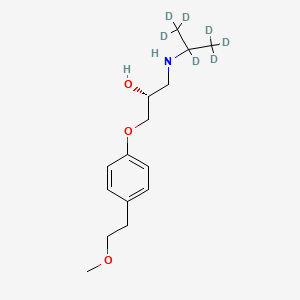
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
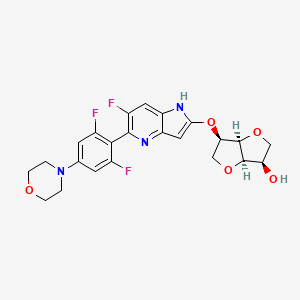
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
